

Technical Guide: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

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Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Cat. No.: B170350

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CAS Number: 111010-08-3

For inquiries and sourcing, please refer to the CAS number.

Introduction

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and agrochemical development. Its polysubstituted benzene ring, featuring a strategic arrangement of electron-withdrawing groups and halogens, makes it a versatile synthetic building block. The presence of bromine, chlorine, and fluorine atoms allows for selective, sequential chemical modifications, such as cross-coupling and nucleophilic aromatic substitution reactions. The nitro group further activates the ring for such substitutions and can be readily converted to an amino group, opening up a wide array of synthetic possibilities.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of **1-Bromo-2-chloro-4-fluoro-5-nitrobenzene**, with a particular focus on its role as a precursor in the development of novel herbicides.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for **1-Bromo-2-chloro-4-fluoro-5-nitrobenzene**.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
CAS Number	111010-08-3	[1]
Molecular Formula	C ₆ H ₂ BrClFNO ₂	[1]
Molecular Weight	254.44 g/mol	[1]
Physical Form	Solid	
Melting Point	65-65.5 °C	
Boiling Point	290.0 ± 35.0 °C at 760 mmHg	
InChI Key	YVDJBLFLBBBGMD- UHFFFAOYSA-N	[1]

Table 2: Safety and Hazard Information

Hazard Statement	Code	Description	Reference(s)
Harmful if swallowed	H302	[2]	
Harmful in contact with skin	H312	[2]	
Causes skin irritation	H315	[2]	
Causes serious eye irritation	H319	[2]	
Harmful if inhaled	H332	[2]	

Users should consult the full Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated fume hood.

Spectral Data

Experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **1-Bromo-2-chloro-4-fluoro-5-nitrobenzene** (CAS 111010-08-3) is not readily available in public spectral databases. Researchers are advised to acquire their own analytical data for this specific isomer upon synthesis or purchase to confirm its identity and purity. For reference, spectral data for other isomers are available and can provide an indication of expected peak regions.

Synthesis and Experimental Protocols

The synthesis of **1-Bromo-2-chloro-4-fluoro-5-nitrobenzene** can be envisioned as a two-step process: the synthesis of the precursor 1-bromo-2-chloro-4-fluorobenzene, followed by its nitration.

Experimental Protocol 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene (Precursor)

This protocol is based on a Sandmeyer-type reaction, starting from 2-chloro-4-fluoroaniline.

Reaction Scheme:

Materials:

- 2-chloro-4-fluoroaniline
- Concentrated sulfuric acid (H₂SO₄)
- Sodium nitrite (NaNO₂)
- 48% Hydrobromic acid (HBr)
- Cuprous bromide (CuBr)
- Sulfamic acid
- Diethyl ether
- Water

- Ice

Procedure:

- In a flask, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water, while cooling in an ice bath.
- Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature between -5 °C and 0 °C.
- Stir the mixture at this temperature for 20-30 minutes to ensure complete diazotization.
- To quench any excess nitrous acid, add sulfamic acid portion-wise until a potassium iodide-starch paper test is negative.
- In a separate reaction vessel, prepare a solution of cuprous bromide (1.2 eq) in 48% hydrobromic acid.
- Slowly add the cold diazonium salt solution to the cuprous bromide solution. Vigorous nitrogen evolution will be observed.
- Stir the reaction mixture at 30-40 °C for 30 minutes after the addition is complete.
- Cool the mixture and extract the product with diethyl ether.
- Wash the organic layer with water, followed by a brine solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation to yield 1-bromo-2-chloro-4-fluorobenzene.

Experimental Protocol 2: Nitration of 1-Bromo-2-chloro-4-fluorobenzene

This is a representative protocol for the nitration of the precursor to yield the final product.

Reaction Scheme:**Materials:**

- 1-bromo-2-chloro-4-fluorobenzene (from Protocol 1)
- Concentrated sulfuric acid (98%)
- Potassium nitrate (KNO_3) or Fuming nitric acid (HNO_3)
- Ice water
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for elution)

Procedure:

- In a three-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid.
- Cool the sulfuric acid to 0-5 °C in an ice bath.
- Slowly add 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise significantly.
- Once the substrate is dissolved, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
- Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.

- Extract the product with ethyl acetate.
- Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to obtain pure **1-Bromo-2-chloro-4-fluoro-5-nitrobenzene**.

Chemical Reactivity and Applications

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a versatile intermediate due to the multiple reactive sites on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, due to the presence of the nitro group and three halogens, makes it highly susceptible to nucleophilic attack. The fluorine atom, being the most electronegative, is often the most labile leaving group in SNAr reactions. However, the relative reactivity can be influenced by the position and the nucleophile used. This reactivity allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, which is a key strategy in building complex molecules for drug discovery and materials science.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (aniline derivative) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental as it introduces a versatile amino group that can be further functionalized through acylation, alkylation, or diazotization to introduce other functionalities.

Application in Agrochemicals: Herbicidal Activity

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene and related compounds have been identified as potent herbicides. Their mechanism of action involves the inhibition of the light-dependent

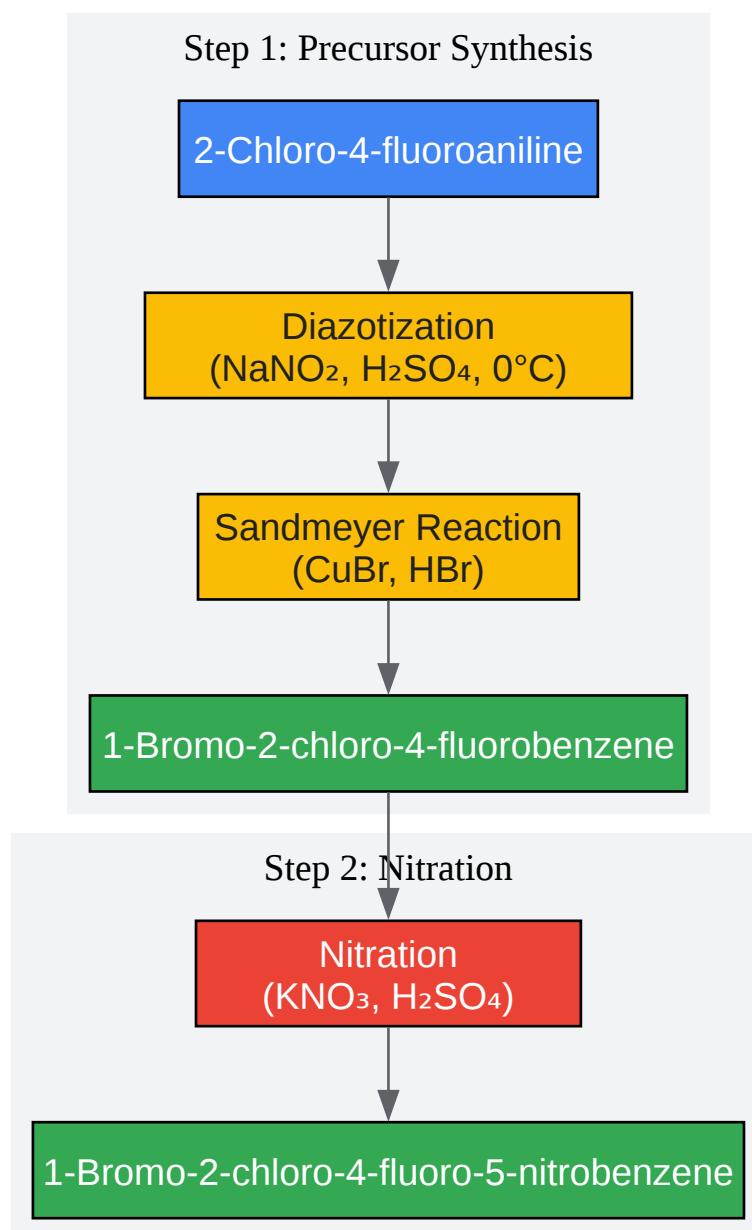
protochlorophyllide oxidoreductase (LPOR) enzyme.

Mechanism of LPOR Inhibition: LPOR is a critical enzyme in the chlorophyll biosynthesis pathway in plants. It catalyzes the light-dependent reduction of protochlorophyllide to chlorophyllide, a key step in the formation of chlorophyll. By inhibiting LPOR, **1-Bromo-2-chloro-4-fluoro-5-nitrobenzene** blocks chlorophyll production, leading to albinism and ultimately the death of the weed, particularly in emerging seedlings. This targeted mode of action makes LPOR an attractive target for the development of new herbicides.[3][4][5]

Visualizations

Synthetic Pathway

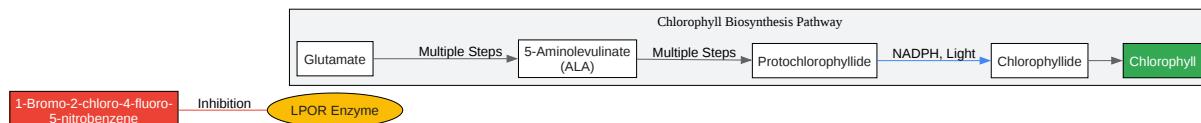
The logical workflow for the synthesis of **1-Bromo-2-chloro-4-fluoro-5-nitrobenzene** is depicted below.

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Caption: Synthetic workflow for **1-Bromo-2-chloro-4-fluoro-5-nitrobenzene**.

Herbicidal Mechanism of Action

The following diagram illustrates the inhibition of the chlorophyll biosynthesis pathway by **1-Bromo-2-chloro-4-fluoro-5-nitrobenzene**.

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Caption: Inhibition of LPOR in the chlorophyll biosynthesis pathway.

Conclusion

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a valuable and highly reactive chemical intermediate. Its utility as a building block in the synthesis of complex organic molecules, particularly in the agrochemical field as a potent LPOR inhibitor, underscores its importance. The synthetic routes and reaction pathways detailed in this guide provide a foundation for researchers to explore its potential in various applications, from developing new crop protection agents to synthesizing novel pharmaceutical candidates. Due to the limited availability of public spectral data, thorough analytical characterization is essential for any research involving this compound.

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